molecular formula C3H2AgN3S3 B12722486 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt CAS No. 146925-85-1

1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt

Cat. No.: B12722486
CAS No.: 146925-85-1
M. Wt: 284.1 g/mol
InChI Key: UZRNVROOULENBY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms at alternating positions The trithione group consists of three sulfur atoms double-bonded to the triazine ring The silver(1+) ion is coordinated to the trithione group, forming a stable complex

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt typically involves the reaction of 1,3,5-triazine-2,4,6-trithione with a silver salt, such as silver nitrate or silver acetate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction can be represented as follows:

1,3,5-Triazine-2,4,6-trithione+AgNO31,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt+HNO3\text{1,3,5-Triazine-2,4,6-trithione} + \text{AgNO}_3 \rightarrow \text{this compound} + \text{HNO}_3 1,3,5-Triazine-2,4,6-trithione+AgNO3​→1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt+HNO3​

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form. Advanced techniques such as microwave-assisted synthesis or continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state products.

    Substitution: The triazine ring can undergo substitution reactions with nucleophiles or electrophiles.

    Complexation: The silver ion can form complexes with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or amines can be employed under appropriate conditions.

    Complexation: Ligands such as phosphines, amines, or thiols can be used to form complexes with the silver ion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of substituted triazine derivatives.

Scientific Research Applications

1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other triazine derivatives and coordination complexes.

    Biology: Investigated for its antimicrobial and antifungal properties due to the presence of the silver ion.

    Industry: Used in the production of advanced materials, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt involves the interaction of the silver ion with biological molecules. The silver ion can bind to thiol groups in proteins, leading to the disruption of cellular functions. Additionally, the triazine ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions result in the antimicrobial and antifungal properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4,6-trithione: Lacks the silver ion but has similar trithione functionality.

    1,3,5-Triazine-2,4,6-trione: Contains oxygen atoms instead of sulfur atoms.

    1,3,5-Triazine-2,4,6-triamine (Melamine): Contains amine groups instead of trithione groups.

Uniqueness

1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, silver(1+) salt is unique due to the presence of both the trithione group and the silver ion

Properties

CAS No.

146925-85-1

Molecular Formula

C3H2AgN3S3

Molecular Weight

284.1 g/mol

IUPAC Name

silver;4,6-bis(sulfanylidene)-1H-1,3,5-triazine-2-thiolate

InChI

InChI=1S/C3H3N3S3.Ag/c7-1-4-2(8)6-3(9)5-1;/h(H3,4,5,6,7,8,9);/q;+1/p-1

InChI Key

UZRNVROOULENBY-UHFFFAOYSA-M

Canonical SMILES

C1(=S)NC(=NC(=S)N1)[S-].[Ag+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.